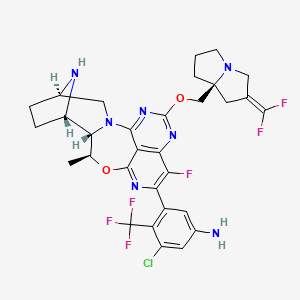

Krasg12D-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H30ClF6N7O2 |

|---|---|

Molecular Weight |

682.1 g/mol |

IUPAC Name |

3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-methyl-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1 |

InChI Key |

WEMJBXUDRVBQFH-GNKVFPMYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |

Canonical SMILES |

CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of KrasG12D Inhibition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of inhibitors targeting the KrasG12D mutation, a key driver in various cancers including pancreatic, colorectal, and lung cancers. This document, intended for researchers, scientists, and drug development professionals, consolidates the latest findings on inhibitor binding, effects on signaling pathways, and quantitative data on their efficacy.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at codon 12, lead to a constitutively active protein that drives uncontrolled cell proliferation.[1] The G12D mutation, where glycine is replaced by aspartic acid, is one of the most prevalent and challenging KRAS mutations to target.[2]

Mechanism of Action: A Multi-pronged Attack on a Rogue Protein

Inhibitors of KrasG12D employ diverse strategies to neutralize the oncogenic protein. These can be broadly categorized into non-covalent inhibitors, covalent inhibitors, and targeted protein degraders.

Non-Covalent Inhibition: A prominent example is MRTX1133 , a potent and selective non-covalent inhibitor that targets the switch-II pocket of both the inactive (GDP-bound) and active (GTP-bound) conformations of KrasG12D.[3] By binding to this pocket, MRTX1133 disrupts the interaction of KrasG12D with its downstream effectors, such as RAF1, thereby inhibiting the MAPK signaling pathway (RAF-MEK-ERK).[2] Another non-covalent inhibitor, TH-Z835 , forms a salt bridge with the mutant aspartate-12 residue within the switch-II pocket, demonstrating selectivity for KRAS(G12D) and disrupting the KRAS-CRAF interaction.[4][5] Similarly, HRS-4642 functions by inhibiting the binding of KrasG12D to SOS1 and RAF1, leading to the suppression of the downstream MEK-ERK pathway.[2] Some inhibitors, like KAL-21404358 , bind to an allosteric site known as the P110 pocket, which is adjacent to proline-110, leading to the disruption of the RAF-MEK-ERK and PI3K-AKT signaling pathways.[6][7][8]

Targeted Protein Degradation: A novel approach involves the use of proteolysis-targeting chimeras (PROTACs). ASP3082 is a first-in-class KRAS G12D-targeted protein degrader. This molecule has three components: a Kras binding component, an E3 ligase binding component, and a linker. ASP3082 engages the KrasG12D protein and recruits an E3 ligase, which then tags the oncoprotein for degradation by the proteasome, leading to growth inhibition.[9]

Quantitative Data on Inhibitor Potency

The efficacy of these inhibitors is quantified through various metrics, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.

| Inhibitor | Target Binding Site | Binding Affinity (Kd) | Biochemical IC50 | Cellular p-ERK IC50 | Cellular Viability IC50 | Selectivity (vs. KRAS WT) | Reference |

| MRTX1133 | Switch-II Pocket | ~0.2 pM (GDP-bound) | <2 nM | ~5 nM | ~5 nM | ~700-fold (binding) | [10][3] |

| TH-Z827 | Switch-II Pocket (forms salt bridge with Asp12) | GDP-bound: Not specified, GMPPNP-bound: Not specified | Not specified | Not specified | Not specified | Selective for G12D | [4] |

| Compound 11 | Allosteric Site | ~0.4–0.7 μM (GTP-bound) | Not specified | Reduces p-ERK at 2 μM | Inhibits proliferation | Does not bind WT KRAS | [11] |

| Compound 13 | Allosteric Site | 6.5–7.1-fold weaker than Compound 11 | Not specified | Not specified | Not specified | Does not bind WT KRAS | [11] |

| PROTAC 3 | Not specified | Ternary Kd (KRASG12D-GCP + VCB): 38 ± 2 nM | Not specified | Not specified | 1.5 μM (Cal-62 cells) | Not specified | [12] |

| ACBI3 | Not specified | Ternary Kd (KRASG12D-GCP + VCB): 987 ± 241 nM | Not specified | Not specified | No effect | Not specified | [12] |

Signaling Pathways and Experimental Workflows

The development and characterization of KrasG12D inhibitors involve a series of experiments to elucidate their mechanism of action and efficacy.

KrasG12D Downstream Signaling Pathway

Caption: The KrasG12D signaling pathway and the point of intervention for inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for characterizing KrasG12D inhibitors.

Detailed Experimental Protocols

A comprehensive understanding of the inhibitor's mechanism of action necessitates a detailed look at the experimental methodologies employed.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity and kinetics of an inhibitor to KrasG12D.

-

Protocol:

-

Immobilize biotinylated KrasG12D protein (either GDP- or GTP-analogue-bound) onto a streptavidin-coated sensor chip.

-

Prepare a dilution series of the inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the inhibitor bound to the protein.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

-

HTRF Effector Interaction Assay

-

Objective: To measure the ability of an inhibitor to block the interaction between KrasG12D and its effector protein (e.g., RAF1).

-

Protocol:

-

Use a recombinant GTP-loaded KrasG12D protein tagged with one FRET donor (e.g., terbium cryptate) and an effector protein (e.g., the Ras-binding domain of RAF1) tagged with a FRET acceptor (e.g., d2).

-

In a microplate, incubate the tagged proteins with varying concentrations of the inhibitor.

-

Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

-

The HTRF ratio (acceptor emission / donor emission) is proportional to the extent of the Kras-effector interaction.

-

Calculate the IC50 value, representing the inhibitor concentration that causes a 50% reduction in the HTRF signal.[10]

-

Cellular Phospho-ERK (p-ERK) Assay

-

Objective: To assess the inhibitor's effect on the downstream MAPK signaling pathway in cancer cells harboring the KrasG12D mutation.

-

Protocol:

-

Plate KrasG12D-mutant cancer cells and allow them to adhere.

-

Treat the cells with a range of inhibitor concentrations for a specified period.

-

Lyse the cells and quantify the total protein concentration.

-

Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a method such as Western blotting or a specific ELISA kit.

-

Normalize the p-ERK levels to total ERK and/or a housekeeping protein.

-

Determine the IC50 value, which is the inhibitor concentration that reduces p-ERK levels by 50%.[10][3]

-

Conclusion

The development of specific and potent inhibitors against KrasG12D represents a significant advancement in targeted cancer therapy. By employing diverse mechanisms of action, these molecules effectively disrupt the oncogenic signaling driven by this prevalent mutation. The continued elucidation of their detailed molecular interactions and the refinement of experimental protocols will be crucial in optimizing their therapeutic potential and overcoming potential resistance mechanisms. This guide provides a foundational understanding of the current landscape of KrasG12D inhibition, serving as a valuable resource for the scientific community dedicated to combating KRAS-driven cancers.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the KrasG12D Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signal transduction. The mutation at codon 12, substituting glycine with aspartic acid (G12D), is one of the most prevalent oncogenic alterations, particularly in lethal cancers such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumorigenesis, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the KrasG12D signaling pathway, including its core components, downstream effectors, and crosstalk with other critical cellular pathways. We present detailed methodologies for key experimental approaches to study this pathway and summarize quantitative data to facilitate comparative analysis. Furthermore, we provide visualizations of the signaling cascades and experimental workflows to aid in the understanding of this complex oncogenic driver.

The Core KrasG12D Signaling Cascade

The KrasG12D mutation impairs the intrinsic GTPase activity of the KRAS protein and renders it insensitive to GTPase-activating proteins (GAPs), leading to its persistent activation.[1] This sustained signaling primarily propagates through two well-characterized downstream pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2]

The RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

The PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism.

Crosstalk and Feedback Mechanisms

The signaling output of KrasG12D is not linear but is modulated by intricate crosstalk with other pathways and is subject to feedback regulation. These mechanisms can influence tumor progression and response to therapy.

EGFR and HER Family Feedback Loops

In colorectal cancer, inhibition of KrasG12D can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR).[1] This occurs through the downregulation of the ERBB receptor feedback inhibitor 1 (ERRFI1), a negative regulator of EGFR.[1] Activated EGFR can then signal through wild-type RAS isoforms (HRAS and NRAS) to reactivate downstream pathways, thereby limiting the efficacy of KrasG12D inhibitors.[1] Similarly, increased expression of HER3 has been identified as a resistance mechanism to KRAS-targeted therapies in colorectal cancer.[3]

Crosstalk with the NF-κB Pathway

In pancreatic cancer, KrasG12D can activate the transcription factor NF-κB through a feedforward loop involving interleukin-1α (IL-1α) and the scaffold protein p62.[4] This inflammatory signaling contributes to the development of pancreatic ductal adenocarcinoma.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to KrasG12D signaling and its inhibition.

Table 1: IC50 Values of KrasG12D Inhibitors

| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

| MRTX1133 | LS513 | Colorectal | G12D | 120 | [5][6] |

| MRTX1133 | HPAF-II | Pancreatic | G12D | 1800 | [5][6] |

| MRTX1133 | SNUC2B | Colorectal | G12D | 5700 | [5][6] |

| MRTX1133 | PANC-1 | Pancreatic | G12D | 2800 | [5][6] |

| MRTX1133 | G12D cell lines (median) | Various | G12D | ~5 | [7] |

| MRTX1133 | WT cell lines (median) | Various | Wild-Type | >5000 | [7] |

Table 2: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | KD (pM) | Reference |

| MRTX1133 - GDP-KrasG12D | Biochemical Assay | ~0.2 | [7] |

Table 3: Gene Expression Deregulation in KrasG12D Mutant Cells

| Gene | Regulation | Fold Change (approx.) | Cell Type/Model | Reference |

| KRAS | Downregulated | 4 | PANC-1 cells with CasRx targeting KrasG12D | [8] |

| SERPINA3 | Downregulated | N/A | PANC-1 cells with CasRx targeting KrasG12D | [8] |

| IGF2 | Downregulated | N/A | PANC-1 cells with CasRx targeting KrasG12D | [8] |

| PCSK1N | Downregulated | N/A | PANC-1 cells with CasRx targeting KrasG12D | [8] |

| Mus5ac | Induced | N/A | Pancreatic progenitor-like cells with KrasG12D | [9][10] |

| Cck | Induced | N/A | Pancreatic progenitor-like cells with KrasG12D | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the KrasG12D signaling pathway.

Generation of KrasG12D Knockout Cell Lines using CRISPR/Cas9

This protocol describes the generation of knockout cell lines for the KrasG12D allele using the CRISPR/Cas9 system.[11][12][13]

Materials:

-

KrasG12D mutant cancer cell line (e.g., PANC-1, SUIT-2)[11][12]

-

CRISPR/Cas9 plasmid with a puromycin resistance gene

-

sgRNA targeting the KrasG12D allele

-

Lipofectamine-based transfection reagent

-

Puromycin

-

Cell culture reagents (DMEM, FBS, etc.)

-

96-well plates for single-cell cloning

-

Reagents for DNA extraction, PCR, Sanger sequencing, and Western blotting

Procedure:

-

sgRNA Design and Cloning: Design sgRNAs specifically targeting the KrasG12D mutated sequence. Clone the selected sgRNA into the CRISPR/Cas9 vector.

-

Transfection: Transfect the KrasG12D mutant cells with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Puromycin Selection: 48 hours post-transfection, begin selection with an appropriate concentration of puromycin to eliminate non-transfected cells.

-

Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.

-

Expansion and Validation: Expand the single-cell clones and validate the knockout of the KrasG12D allele by:

3D Pancreatic Tumor Organoid Culture

This protocol outlines the establishment and maintenance of 3D organoid cultures from pancreatic tumors.[4][14][15][16][17]

Materials:

-

Fresh pancreatic tumor tissue (from patient-derived xenografts or surgical resections)[14][15]

-

Collagenase/Dispase solution[14]

-

Accutase[14]

-

DMEM/F12 medium with GlutaMAX[14]

-

ROCK inhibitor (Y-27632)[4]

-

Organoid culture medium (containing EGF, Noggin, R-spondin1, FGF10, etc.)[4]

Procedure:

-

Tissue Digestion: Mince the tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.

-

Cell Plating: Resuspend the cell pellet in Matrigel and plate as domes in a multi-well plate.

-

Organoid Formation: After Matrigel polymerization, add organoid culture medium. Organoids should start to form within a few days.

-

Maintenance and Passaging: Change the medium every 2-3 days. Passage the organoids every 1-2 weeks by dissociating them with Accutase and re-plating in fresh Matrigel.[14][15]

Western Blot Analysis of Downstream Signaling

This protocol details the analysis of the phosphorylation status of key proteins in the MAPK and PI3K pathways.[18][19][20]

Materials:

-

Cell lysates from KrasG12D and wild-type control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative phosphorylation levels.

Kras-GTP Pulldown Assay

This protocol describes a method to specifically pull down the active, GTP-bound form of KRAS.[21][22][23][24][25]

Materials:

-

Cell lysates

-

Raf1-RBD (RAS-binding domain) agarose beads

-

Lysis/Wash buffer

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Anti-KRAS antibody

Procedure:

-

Cell Lysis: Lyse cells in a buffer that preserves the GTP-bound state of RAS.

-

Lysate Incubation: Incubate the cell lysates with Raf1-RBD agarose beads, which specifically bind to GTP-bound RAS.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS.

Establishment of KrasG12D Xenograft Models

This protocol outlines the generation of tumor xenografts in immunodeficient mice.[26][27][28]

Materials:

-

KrasG12D mutant cancer cells

-

Immunodeficient mice (e.g., nude or SCID)[27]

-

Matrigel (optional)

-

Surgical tools

Procedure:

-

Cell Preparation: Harvest and resuspend the cancer cells in sterile PBS or medium, optionally mixed with Matrigel.

-

Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

-

Orthotopic Implantation (Alternative): For a more clinically relevant model, surgically implant a piece of a patient-derived tumor or a cell suspension into the corresponding organ (e.g., pancreas) of the mouse.[27]

Conclusion

The KrasG12D mutation is a formidable driver of oncogenesis, characterized by the constitutive activation of key signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy. A thorough understanding of the intricate signaling network governed by KrasG12D, including its downstream effectors and the complex interplay of feedback and crosstalk mechanisms, is paramount for the development of effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of KrasG12D-driven cancers and discovering novel therapeutic vulnerabilities. Continued investigation into this critical oncogenic pathway holds the promise of translating fundamental biological insights into improved clinical outcomes for patients with these challenging malignancies.

References

- 1. Suppression of mutant Kirsten-RAS (KRASG12D)-driven pancreatic carcinogenesis by dual-specificity MAP kinase phosphatases 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteogenomic Network Analysis of Context-Specific KRAS Signaling In Mouse-to-Human Cross-Species Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. stemcell.com [stemcell.com]

- 5. ascopubs.org [ascopubs.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gene Expression Analysis of Early Stage Changes in Pancreatic Cancer by KrasG12D Transfer in Pancreatic Progenitor-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. ccr.cancer.gov [ccr.cancer.gov]

- 15. ccr.cancer.gov [ccr.cancer.gov]

- 16. Protocol for the creation and utilization of 3D pancreatic cancer models from circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pancreas 3D Organoids: Current and Future Aspects as a Research Platform for Personalized Medicine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. abcam.com [abcam.com]

- 23. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 24. abcam.com [abcam.com]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. Methods to Generate Genetically Engineered Mouse Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DSpace [repositori.upf.edu]

The Central Oncogenic Driver: A Technical Guide to the Role of KrasG12D in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by its aggressive biology and profound resistance to conventional therapies. At the heart of this challenge lies the Kirsten rat sarcoma viral oncogene homolog (KRAS), with the specific G12D mutation present in approximately 35-45% of all PDAC cases.[1][2][3] This glycine-to-aspartic acid substitution at codon 12 locks the KRAS protein in a constitutively active, GTP-bound state, leading to incessant downstream signaling that fuels tumor initiation, progression, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of KrasG12D in pancreatic cancer, detailing its downstream signaling cascades, its profound impact on tumor metabolism and the tumor microenvironment, and the current landscape of therapeutic strategies aimed at neutralizing this formidable oncogenic driver. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the fight against pancreatic cancer.

The KrasG12D Mutation: A Molecular Switch for Malignancy

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate cellular growth and proliferation.[3] The G12D mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its persistent activation.[3] This sustained signaling through various effector pathways is a cornerstone of PDAC pathogenesis.[1][3]

Core Signaling Pathways Driven by KrasG12D

Constitutively active KrasG12D orchestrates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for the malignant phenotype of pancreatic cancer cells.[1]

RAF-MEK-ERK (MAPK) Pathway: This is a central signaling axis downstream of KRAS. Activated KrasG12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation.

PI3K-AKT-mTOR Pathway: KrasG12D can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of cell growth and metabolism.[4]

Diagram: KrasG12D Downstream Signaling Pathways

Caption: Downstream signaling pathways activated by oncogenic KrasG12D.

Metabolic Reprogramming: Fueling the Fire

A hallmark of KrasG12D-driven pancreatic cancer is a profound reprogramming of cellular metabolism to meet the high bioenergetic and biosynthetic demands of rapid tumor growth.[5]

Glucose Metabolism

Oncogenic KRAS orchestrates a shift towards anabolic glucose metabolism.[5][6] This includes increased glucose uptake and the channeling of glucose intermediates into biosynthetic pathways such as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP).[5][6] The non-oxidative branch of the PPP is particularly enhanced, decoupling ribose biogenesis for nucleotide synthesis from redox control.[5][6]

Lipid Metabolism

KrasG12D also rewires lipid metabolism. It upregulates the citrate transporter SLC25A1 via the transcription factor GLI1, leading to increased cytosolic citrate and fatty acid synthesis.[7][8] This metabolic shift is exacerbated by high-fat diets and contributes to pancreatic tumorigenesis.[7][8]

The Tumor Microenvironment: A KrasG12D-Sculpted Niche

KrasG12D signaling extends beyond the cancer cell to profoundly shape the tumor microenvironment (TME), creating an immunosuppressive and fibrotic landscape that fosters tumor growth and therapy resistance.[3]

Oncogenic KRAS signaling in tumor cells regulates the surrounding stromal cells, establishing a reciprocal signaling network.[3] It drives the recruitment of immunosuppressive immune cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3] Furthermore, KrasG12D has been shown to suppress the expression of PD-L1.[3] Recent studies have also indicated that the specific KRAS mutation can influence the immune profile, with KRASG12D tumors being distinct from the more immunogenic KRASG12R-mutant tumors.[9]

Therapeutic Targeting of KrasG12D

For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of inhibitors that specifically target KRAS mutations, offering new hope for patients with pancreatic cancer.

Direct KrasG12D Inhibitors

A new generation of small molecules that directly and specifically bind to the KRAS G12D mutant protein are in various stages of preclinical and clinical development. These inhibitors aim to lock the protein in its inactive state or promote its degradation.

| Inhibitor | Mechanism of Action | Development Stage (Pancreatic Cancer) | Key Findings |

| MRTX1133 | Non-covalent inhibitor binding to both active and inactive KRAS G12D.[1][10] | Preclinical / Early Clinical | Has shown tumor shrinkage in mouse models of pancreatic cancer, including immunocompetent models.[2][10][11] Induces a pro-inflammatory tumor microenvironment.[11][12] |

| RMC-9805 | Covalent inhibitor that forms a tri-complex with cyclophilin A to bind to the active, GTP-bound state of KRAS G12D.[13] | Phase I/IIb Clinical Trial (NCT06040541)[1] | Attenuates downstream signaling and restricts tumor growth in xenograft models.[13] |

| ASP3082 | A targeted protein degrader that links KRAS G12D to the cellular degradation machinery.[14][15] | Phase I Clinical Trial[1][14] | Aims to eliminate the KRAS G12D protein.[14] |

| GFH375 | Highly selective KRAS G12D inhibitor. | Phase I/II Clinical Trial (NCT06500676) | In heavily pretreated PDAC patients, demonstrated an overall response rate of 40.7% and a disease control rate of 96.7%.[16] |

| HRS-4642 | Small molecule inhibitor. | Phase I Clinical Trial[1] | Has demonstrated safety in patients with solid tumors.[1] |

Indirect Targeting Strategies

Pan-RAS Inhibition: Compounds like BI-2852 and BAY-293 target all KRAS mutations and have shown efficacy in PDAC cell lines.[1]

Combination Therapies: Preclinical studies suggest that combining KRAS G12D inhibitors with immune checkpoint inhibitors can lead to durable tumor elimination and improved survival by reprogramming the tumor microenvironment.[11][12]

Key Experimental Protocols

The study of KrasG12D in pancreatic cancer relies on a variety of sophisticated experimental models and techniques.

Genetically Engineered Mouse Models (GEMMs)

The KPC Mouse Model: This is a widely used and clinically relevant model of PDAC.

-

Genotype: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre[17]

-

Methodology: This model utilizes the Cre-Lox system to achieve pancreas-specific expression of oncogenic KrasG12D and a mutant p53 allele. The Cre recombinase is driven by the pancreas-specific Pdx-1 promoter, leading to the excision of a floxed stop cassette and subsequent expression of the mutant alleles in pancreatic progenitor cells.[17]

-

Key Features: KPC mice develop tumors that closely recapitulate the histopathological and clinical features of human PDAC, including a dense desmoplastic stroma and an immunosuppressive tumor microenvironment.[17][18]

Diagram: KPC Mouse Model Experimental Workflow

Caption: Workflow for generating and utilizing the KPC mouse model.

Cell Line and Xenograft Studies

-

Cell Lines: A variety of human and murine pancreatic cancer cell lines harboring the KRAS G12D mutation are used for in vitro studies of signaling pathways, drug screening, and metabolic analyses.

-

Xenograft Models: These involve the subcutaneous or orthotopic implantation of human pancreatic cancer cells into immunodeficient mice. While useful for assessing tumor growth and response to therapy, they lack a complete tumor microenvironment.[17]

Proteomic and Metabolomic Analyses

-

Methodology: Techniques such as mass spectrometry-based proteomics and metabolomics are employed to identify and quantify changes in protein expression and metabolite levels in KrasG12D-mutant cells and tumors.[10][19][20] This allows for the elucidation of signaling pathways and metabolic vulnerabilities.

-

Sample Preparation: Typically involves lysis of cells or tissues, followed by protein or metabolite extraction and separation using liquid chromatography prior to mass spectrometry analysis.

Future Directions and Conclusion

The development of direct KrasG12D inhibitors represents a paradigm shift in the treatment of pancreatic cancer. However, challenges such as acquired resistance remain. Future research will likely focus on:

-

Optimizing Combination Therapies: Identifying the most effective combinations of KrasG12D inhibitors with immunotherapy, chemotherapy, and other targeted agents.

-

Understanding Resistance Mechanisms: Elucidating the molecular mechanisms by which tumors develop resistance to KrasG12D inhibitors to devise strategies to overcome it.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to KrasG12D-targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Oncogenic Kras Maintains Pancreatic Tumors through Regulation of Anabolic Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic Kras Maintains Pancreatic Tumors through Regulation of Anabolic Glucose Metabolism [cancer.fr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Oncogenic KRASG12D Reprograms Lipid Metabolism by Upregulating SLC25A1 to Drive Pancreatic Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 12. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. letswinpc.org [letswinpc.org]

- 15. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]

- 16. onclive.com [onclive.com]

- 17. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Metabolomic Approach to Identify Potential Biomarkers in KRAS-Mutant Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of KrasG12D-IN-3: A Technical Guide for Researchers

An In-depth Examination of a Novel Inhibitor Targeting the KRAS G12D Mutation

The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. Among its various mutations, the G12D alteration is particularly prevalent and has historically presented a formidable challenge for targeted drug development. This technical guide provides a comprehensive overview of the discovery and synthesis of KrasG12D-IN-3, a novel and potent inhibitor of this challenging cancer driver. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.

Introduction: The Challenge of Targeting KRAS G12D

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the protein's intrinsic GTPase activity, locking it in a constitutively active state. This perpetual "on" signal drives downstream signaling pathways, such as the MAPK and PI3K-AKT cascades, leading to uncontrolled cell proliferation, survival, and tumor growth.

The development of direct KRAS inhibitors has been a long-standing goal in cancer therapy. While the recent success of covalent inhibitors targeting the KRAS G12C mutation has provided a clinical proof-of-concept, the G12D mutation lacks a reactive cysteine residue for covalent targeting, necessitating the development of potent and selective non-covalent inhibitors.

Discovery of this compound (Compound Z1084)

This compound, also identified as compound Z1084, is an orally active inhibitor of KRAS G12D.[1][2] Its discovery was detailed in patent WO2024061370A1, which describes a series of pyrimidine-fused ring compounds.[1] The development of this compound likely involved a structure-based drug design approach, a common strategy in the discovery of contemporary KRAS inhibitors like MRTX1133 and ERAS-5024.[3][4] This approach leverages the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity to a specific pocket, in this case, the switch-II pocket of the KRAS G12D protein.

The following diagram illustrates the general workflow for the discovery of a targeted inhibitor like this compound.

Caption: A simplified workflow for the discovery of a targeted inhibitor.

Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2024061370A1. While the full, step-by-step protocol from the patent is extensive, a generalized synthetic scheme can be conceptualized based on the common strategies for synthesizing similar heterocyclic compounds. The synthesis would likely involve a multi-step process, beginning with the construction of the core pyrimidine-fused ring system, followed by the sequential addition of various substituents through cross-coupling reactions and other standard organic chemistry transformations.

Below is a conceptual representation of a synthetic workflow.

Caption: A conceptual workflow for the chemical synthesis of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against KRAS G12D mutant cancer cell lines. The following tables summarize the available quantitative data for this compound and provide a comparison with other notable KRAS G12D inhibitors, MRTX1133 and ERAS-5024.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Cell Growth Inhibition | AGS | 0.38 | [1] |

| This compound | Cell Growth Inhibition | AsPC-1 | 1.23 | [1] |

| MRTX1133 | ERK Phosphorylation | AGS | 2 | [5] |

| MRTX1133 | 2D Cell Viability | AGS | 6 | [5] |

| ERAS-5024 | RAS-RAF Binding | - | 0.86 | [6] |

| ERAS-5024 | pERK Inhibition | AsPC-1 | 2.1 | [6] |

| ERAS-5024 | 3D Cell Viability | AsPC-1 | 3.5 | [6] |

Table 1: In Vitro Activity of KRAS G12D Inhibitors

| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| MRTX1133 | Xenograft (Panc 04.03) | 30 mg/kg, BID, IP | Tumor Regression | [4] |

| ERAS-5024 | Xenograft (AsPC-1) | 20 mg/kg, BID | 54% Tumor Regression | [6] |

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of KRAS G12D inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, a key step in its activation.

Materials:

-

Recombinant human KRAS G12D protein

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

SOS1 (a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds (e.g., this compound)

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a solution of KRAS G12D protein in assay buffer.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the KRAS G12D protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.

-

Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

-

The decrease in the FRET signal is proportional to the inhibition of nucleotide exchange. Calculate IC50 values from the dose-response curves.

Caption: Principle of the TR-FRET nucleotide exchange assay.

Cellular Assay: MTT Assay for Cell Viability

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

KRAS G12D mutant cancer cell line (e.g., AsPC-1)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the KRAS G12D mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in the MAPK signaling pathway and the point of intervention for a KRAS G12D inhibitor.

Caption: The KRAS/MAPK signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in the challenging field of targeting KRAS G12D-mutant cancers. Its discovery, guided by principles of structure-based drug design, has yielded a potent and orally active inhibitor with promising preclinical activity. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology. The continued exploration of inhibitors like this compound and the elucidation of their mechanisms of action will be crucial in the ongoing effort to develop effective therapies for patients with KRAS G12D-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of KRasG12D Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural basis for the binding of inhibitors to the KRasG12D mutant, a critical target in cancer therapy. This document focuses primarily on the well-characterized non-covalent inhibitor MRTX1133, with comparative data provided for other notable inhibitors such as KRASG12D-IN-3 and TH-Z835.

Introduction to KRasG12D and its Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] The G12D mutation, a glycine to aspartic acid substitution at codon 12, is one of the most prevalent oncogenic mutations in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. This mutation impairs the intrinsic GTPase activity of KRas, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2][3]

Targeting KRasG12D has been a formidable challenge in drug discovery. This guide delves into the structural and molecular interactions that enable specific and high-affinity binding of small molecule inhibitors to this once considered "undruggable" target.

Structural Basis of Inhibitor Binding to KRasG12D

The development of potent and selective KRasG12D inhibitors has been greatly aided by high-resolution structural biology. X-ray crystallography has revealed that these inhibitors typically bind to an allosteric pocket on KRasG12D, known as the switch-II pocket (S-IIP).[4] This pocket is induced by the binding of the inhibitor and is not readily apparent in the unbound protein.[4]

The Switch-II Pocket and Key Interactions

The binding of inhibitors like MRTX1133 to the switch-II pocket prevents the conformational changes required for KRas to interact with its downstream effectors, thereby blocking signal transduction.[5]

Key structural features of the inhibitor binding include:

-

Salt Bridge Formation: A crucial interaction for many KRasG12D inhibitors is the formation of a salt bridge with the mutant aspartic acid at position 12 (Asp12).[4] For instance, the piperazine moiety of TH-Z835 is designed to form this salt bridge.[4]

-

Hydrogen Bonding: Inhibitors form a network of hydrogen bonds with backbone and side-chain residues within the switch-II pocket, including residues such as Gly10, Gly60, and Gln62.[6]

-

Hydrophobic Interactions: The inhibitors also engage in extensive hydrophobic interactions with residues lining the pocket, contributing to their high binding affinity.[7]

The crystal structures of KRasG12D in complex with inhibitors provide a detailed map of these interactions. The Protein Data Bank (PDB) contains several relevant structures:

Quantitative Binding Data

The binding affinities of various inhibitors to KRasG12D have been determined using a range of biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound, MRTX1133, and TH-Z835.

| Inhibitor | Assay | Target | Parameter | Value | Reference |

| This compound | Cell Viability | AGS cells | IC50 | 0.38 nM | [9] |

| Cell Viability | AsPC-1 cells | IC50 | 1.23 nM | [9] | |

| MRTX1133 | SPR | KRasG12D (GDP) | K D | ~0.2 pM | [10] |

| HTRF | KRasG12D (GDP) | IC50 | <2 nM | [10][11] | |

| HTRF | KRasWT (GDP) | IC50 | ~700-fold > G12D | [10][11] | |

| Cell Viability | AGS cells | IC50 | 6 nM | [5] | |

| pERK Inhibition | AGS cells | IC50 | 2 nM | [5] | |

| Cell Viability | Panc 04.03 cells | IC50 | ~5 nM | [10] | |

| TH-Z835 | Nucleotide Exchange | KRasG12D | IC50 | 1.6 µM | [12][13] |

| ITC | KRasG12D (GDP) | K D | Not explicitly stated | [4] | |

| pERK Inhibition | PANC-1 cells | IC50 | <2.5 µM | [12][13] | |

| Cell Viability | PANC-1 cells | IC50 | <0.5 µM | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of KRasG12D inhibitors.

Recombinant KRasG12D Protein Expression and Purification

This protocol describes the expression and purification of His-tagged KRasG12D in E. coli.[6]

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the His-tagged KRasG12D construct.

-

Culture Growth: Inoculate a starter culture in LB media with ampicillin (100 µg/mL) and grow at 37°C with shaking. Use the starter culture to inoculate a larger volume of LB media and grow at 37°C until the OD600 reaches 0.6.

-

Protein Expression: Reduce the temperature to 15°C and induce protein expression by adding 500 µM Isopropyl β-D-1-thiogalactopyranoside (IPTG). Continue to grow the culture overnight at 15°C with shaking.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells using a sonicator or a microfluidizer.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged KRasG12D protein with elution buffer containing a high concentration of imidazole.

-

Gel Filtration: Further purify the protein using a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 25 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, and 2 mM TCEP).[6]

-

Protein Characterization: Pool the fractions containing pure KRasG12D, determine the concentration using absorbance at 280 nm, and verify purity by SDS-PAGE.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines a general procedure for determining the binding kinetics of an inhibitor to KRasG12D using SPR.[14][15][16]

-

Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface.

-

Ligand Immobilization: Immobilize biotinylated KRasG12D protein onto the sensor chip surface.

-

Analyte Injection: Prepare a series of dilutions of the inhibitor (analyte) in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.

-

Dissociation: Flow running buffer over the surface to monitor the dissociation of the inhibitor from the KRasG12D protein.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding HTRF assay to measure the affinity of inhibitors for KRasG12D.[8][17][18]

-

Assay Plate Preparation: In a 384-well low-volume white plate, add the test compounds at various concentrations.

-

Reagent Preparation: Prepare a solution containing His-tagged KRasG12D protein and a fluorescently labeled GTP analog (GTP-Red).

-

Detection Reagent Preparation: Prepare a solution containing an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate).

-

Assay Assembly: Add the KRasG12D/GTP-Red solution to the assay plate, followed by the anti-His-donor antibody solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The HTRF ratio (acceptor signal / donor signal) is proportional to the amount of GTP-Red bound to KRasG12D. The IC50 value for the inhibitor is determined by plotting the HTRF ratio against the inhibitor concentration.

X-ray Crystallography

This protocol provides a general workflow for obtaining the crystal structure of a KRasG12D-inhibitor complex.[3]

-

Protein-Inhibitor Complex Formation: Incubate purified KRasG12D protein with a molar excess of the inhibitor.

-

Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known KRas structure as a search model.

-

Model Building and Refinement: Build the inhibitor into the electron density map and refine the structure to obtain the final model with good stereochemistry and agreement with the experimental data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the KRasG12D signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: KRasG12D signaling pathway and point of inhibition.

Caption: Experimental workflow for KRasG12D inhibitor characterization.

Conclusion

The successful development of non-covalent inhibitors targeting the KRasG12D oncoprotein represents a significant breakthrough in cancer therapy. A deep understanding of the structural basis of inhibitor binding, facilitated by techniques such as X-ray crystallography, has been instrumental in the design of potent and selective molecules like MRTX1133. This technical guide provides a consolidated resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks. Continued research in this area holds the promise of delivering novel and effective treatments for patients with KRasG12D-driven cancers.

References

- 1. KRASG12D-driven pentose phosphate pathway remodeling imparts a targetable vulnerability synergizing with MRTX1133 for durable remissions in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. researchgate.net [researchgate.net]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. dhvi.duke.edu [dhvi.duke.edu]

- 15. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 16. revvity.com [revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyrimidine-Based KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling hub that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation, in which glycine at codon 12 is replaced by aspartic acid, is particularly prevalent and has long been considered an "undruggable" target due to the protein's picomolar affinity for GTP and the absence of a deep hydrophobic pocket for small molecule binding in its active state. However, recent breakthroughs in drug discovery have led to the development of potent and selective inhibitors targeting this once-elusive oncoprotein. This technical guide provides an in-depth overview of pyrimidine-based KRAS G12D inhibitors, focusing on their mechanism of action, preclinical data, and the experimental methodologies used in their evaluation.

Mechanism of Action: Targeting the Switch-II Pocket

Pyrimidine-based inhibitors represent a significant advancement in the direct targeting of KRAS G12D. Unlike covalent inhibitors that target the G12C mutation, these molecules are non-covalent and bind to a cryptic pocket located in the Switch-II region of the KRAS protein. This binding event stabilizes the inactive, GDP-bound state of KRAS G12D, thereby preventing its interaction with downstream effector proteins such as RAF kinases.[1][2] This allosteric inhibition effectively shuts down the aberrant signaling cascade that drives cancer cell proliferation and survival.[3]

One of the most well-characterized pyrimidine-based KRAS G12D inhibitors is MRTX1133 . This compound exhibits high affinity and selectivity for KRAS G12D.[4] Its mechanism involves binding to both the active and inactive states of the mutant KRAS protein, effectively sequestering it and preventing downstream signaling.[4]

Quantitative Preclinical Data

The development and characterization of pyrimidine-based KRAS G12D inhibitors have been supported by extensive preclinical studies. The following tables summarize key quantitative data for prominent inhibitors in this class.

| Inhibitor | Target | Assay Type | IC50 | Cell Line(s) | Reference |

| MRTX1133 | KRAS G12D | Cell Viability | Single-digit nM | Multiple KRAS G12D mutant cell lines | [4] |

| pERK Inhibition | 2 nM | AGS | [5] | ||

| KD-8 | KRAS G12D | Cell Viability | 2.1 µM (average) | Panc-1, SW1990, CT26 | [1][6] |

| Compound 10c | KRAS G12D | Cell Viability | 1.40 µM | Panc1 | [7] |

| Compound 10k | KRAS G12D | Enzymatic Inhibition | 0.009 µM | N/A | [7][8] |

| Inhibitor | Target | Assay Type | K D | Reference |

| MRTX1133 | KRAS G12D | Surface Plasmon Resonance (SPR) | ~0.2 pM | [9] |

| KD-8 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | 33 nM | [1][6] |

| Inhibitor | Dose | Animal Model | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MRTX1133 | 3 mg/kg BID (IP) | Panc 04.03 xenograft | 94% TGI | [5] |

| 10 and 30 mg/kg BID (IP) | Panc 04.03 xenograft | -62% and -73% regression | [5] | |

| 30 mg/kg BID (IP) | HPAC xenograft | 85% regression | [10] | |

| KD-8 | 40 mg/kg and 60 mg/kg (IP) | CT26 tumor model | 42% and 53% TGI | [1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine-based KRAS G12D inhibitors.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Binding Assay

This assay is used to quantify the binding of an inhibitor to the KRAS G12D protein.

-

Principle: A terbium-labeled anti-tag antibody serves as the donor fluorophore, binding to a tagged KRAS G12D protein. A fluorescently labeled analog of a KRAS binding partner (e.g., a cRAF-RBD peptide) acts as the acceptor. When the KRAS and its binding partner are in proximity, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

-

Protocol:

-

Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

In a 384-well plate, add the inhibitor at various concentrations.

-

Add a solution containing Tag-labeled KRAS G12D protein pre-loaded with GppNHp (a non-hydrolyzable GTP analog).

-

Add a solution containing the fluorescently labeled binding partner (e.g., cRAF-RBD).

-

Add a solution containing the terbium-labeled anti-Tag antibody.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the fluorescent intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) using a HTRF-compatible microplate reader.

-

Calculate the HTRF ratio and determine the IC50 of the inhibitor.[11]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is another method to assess the disruption of protein-protein interactions.

-

Principle: Donor beads are coated with a molecule that binds one protein partner (e.g., streptavidin-coated beads binding a biotinylated antibody), and acceptor beads are coated with a molecule that binds the other protein partner. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors that disrupt the protein-protein interaction will reduce the signal.[12]

-

Protocol:

-

Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

-

In a 384-well plate, add the inhibitor at various concentrations.

-

Add a solution containing His-tagged KRAS G12D protein.

-

Add a solution containing a GST-tagged effector protein (e.g., RAF1-RBD).

-

Add AlphaLISA Glutathione acceptor beads and Nickel-chelate donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Determine the IC50 of the inhibitor from the dose-response curve.[13]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture based on the quantification of ATP.

-

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

-

Protocol:

-

Seed cancer cells (e.g., Panc-1, SW1990) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with the pyrimidine-based inhibitor at various concentrations for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.[14][15]

-

Western Blotting for Phospho-ERK (pERK) Inhibition

This technique is used to determine the effect of inhibitors on the downstream signaling of the KRAS pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess KRAS pathway inhibition, the levels of phosphorylated ERK (pERK), an active form of a key downstream kinase, are measured and compared to the total ERK levels.

-

Protocol:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with the inhibitor for a specified time (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative pERK/total ERK ratio.[16][17][18]

-

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

Protocol:

-

Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., Panc 04.03, HPAC) into the flank of athymic nude mice.

-

Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the pyrimidine-based inhibitor via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

-

Calculate the tumor growth inhibition (TGI) or regression for the treated groups compared to the vehicle control.[5][10][19]

-

Visualizations

KRAS G12D Signaling Pathway

Caption: The KRAS G12D signaling cascade and the point of intervention for pyrimidine-based inhibitors.

Experimental Workflow for Inhibitor Screening

Caption: A representative workflow for the screening and validation of KRAS G12D inhibitors.

Structure-Activity Relationship (SAR) Logic

Caption: A simplified diagram illustrating the structure-activity relationship logic for pyrimidine-based inhibitors.

Conclusion and Future Directions

The development of pyrimidine-based KRAS G12D inhibitors, exemplified by molecules like MRTX1133, marks a paradigm shift in the treatment of KRAS-mutant cancers.[10] These compounds have demonstrated significant preclinical activity, leading to their advancement into clinical trials.[10] The technical guide presented here summarizes the key data and methodologies that have underpinned this progress.

Future research will likely focus on several key areas: overcoming potential mechanisms of intrinsic and acquired resistance, exploring rational combination therapies to enhance efficacy and durability of response, and developing next-generation inhibitors with improved pharmacokinetic properties and broader activity against other KRAS mutations. The continued application of the robust experimental techniques detailed in this guide will be crucial for the successful clinical translation of these promising new therapies.

References

- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aurorabiolabs.com [aurorabiolabs.com]

- 12. AlphaLISA KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of KRAS G12D: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, has long been considered an intractable target in oncology. This mutation, prevalent in a significant percentage of pancreatic, colorectal, and lung cancers, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival. However, recent breakthroughs in drug discovery have led to the development of potent and selective allosteric inhibitors targeting KRAS G12D. This technical guide provides a comprehensive overview of the core principles, key molecular players, and the experimental methodologies used to characterize these novel inhibitors. We delve into the intricate signaling pathways governed by KRAS G12D, the mechanisms of action of prominent allosteric inhibitors, and detailed protocols for the essential biochemical and cell-based assays employed in their evaluation. This document is intended to serve as a valuable resource for researchers dedicated to advancing the field of KRAS G12D-targeted therapies.

The KRAS G12D Signaling Axis

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[1][2] Upstream signaling, often initiated by receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), recruits adaptor proteins and GEFs such as Son of Sevenless 1 (SOS1) to the plasma membrane, facilitating KRAS activation.[3][4] The protein tyrosine phosphatase SHP2 also plays a crucial role in this process by activating SOS1.[4][5]

The G12D mutation impairs the ability of GAPs to promote GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS.[1] This constitutively active KRAS G12D then engages with a multitude of downstream effector proteins, leading to the aberrant activation of several pro-survival and proliferative signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][6]

Allosteric Inhibitors of KRAS G12D

The discovery of a druggable "Switch II pocket" on the surface of KRAS has paved the way for the development of allosteric inhibitors. These molecules do not compete with the high-affinity binding of GTP but rather bind to a distinct pocket, inducing a conformational change that impairs the interaction of KRAS with its downstream effectors.

Key Allosteric Inhibitors and their Mechanisms

Several allosteric inhibitors targeting KRAS G12D have shown promise in preclinical and clinical development.

-

MRTX1133 : A potent, non-covalent inhibitor that selectively binds to the Switch II pocket of KRAS G12D.[7] It forms favorable interactions with the mutant aspartate at position 12 and the unique histidine 95 of KRAS, contributing to its high affinity and selectivity.[8][9] MRTX1133 has demonstrated significant anti-tumor activity in preclinical models.[8][9]

-

BI-2852 : This inhibitor binds to a pocket located between Switch I and Switch II of KRAS.[10] By occupying this site, it blocks the interactions of KRAS with GEFs, GAPs, and effector proteins, thereby inhibiting downstream signaling.[10]

-

RMC-6236 : This molecule represents a novel class of "molecular glue" inhibitors. It forms a tri-complex with KRAS in its active (ON) state and the chaperone protein cyclophilin A.[11][12] This tri-complex sterically hinders the interaction of KRAS with its effectors, leading to the inhibition of downstream signaling across multiple RAS isoforms.[11][13]

Quantitative Data on Inhibitor Performance

The following tables summarize the key quantitative data for prominent KRAS G12D allosteric inhibitors based on published literature.

Table 1: Binding Affinities of KRAS G12D Inhibitors

| Inhibitor | Target | Assay | Binding Affinity (KD) | Citation(s) |

| MRTX1133 | KRAS G12D | Estimated | 0.2 pM | [4][7] |

| BI-2852 | GTP-bound KRAS G12D | ITC | 740 nM | [10] |

Table 2: Inhibitory Concentrations (IC50) of KRAS G12D Inhibitors

| Inhibitor | Assay | Cell Line | Parameter Measured | IC50 | Citation(s) |

| MRTX1133 | pERK Inhibition | AGS | ERK phosphorylation | 2 nM | [7] |

| MRTX1133 | 2D Viability | AGS (KRAS G12D) | Cell Viability | 6 nM | [4] |

| TH-Z827 | Anti-proliferative | PANC-1 | Cell Proliferation | 4.4 µM | [14] |

| TH-Z827 | Anti-proliferative | Panc 04.03 | Cell Proliferation | 4.7 µM | [14] |

Experimental Protocols for Inhibitor Characterization

A suite of biochemical and cell-based assays is crucial for the discovery and characterization of KRAS G12D inhibitors. The following sections provide detailed methodologies for key experiments.

Biochemical Assays

These assays utilize purified proteins to directly measure the binding and functional effects of inhibitors on KRAS G12D.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein and Ligand Preparation :

-

Express and purify recombinant KRAS G12D protein.

-

Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 1 mM TCEP).[15]

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer to the desired concentration. The final DMSO concentration should be matched between the protein and ligand solutions and kept low (<5%).

-

-

ITC Instrument Setup :

-

Thoroughly clean the sample cell and syringe with detergent and water.[15]

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

-

Loading the ITC :

-

Load the KRAS G12D protein solution (typically 5-10 µM) into the sample cell.

-

Load the inhibitor solution (typically 50-100 µM) into the injection syringe.

-

-

Titration :

-

Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe, followed by a series of injections (e.g., 2-4 µL each) with a spacing of 150-180 seconds between injections.

-

-

Data Analysis :

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) using the manufacturer's software to determine the KD, n, and ΔH.[16]

-

This assay measures the ability of an inhibitor to lock KRAS G12D in its GDP-bound state by monitoring the displacement of a fluorescently labeled GDP analog by GTP.

Protocol:

-

Reagent Preparation :

-

Assay Procedure :

-

In a 384-well plate, add the diluted BODIPY-GDP loaded KRAS G12D protein.

-

Add the test inhibitor or vehicle control (DMSO).

-

Incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for inhibitor binding.[13]

-